molecular formula C9H12O3 B1618154 4-Methylene-1,3-dioxaspiro[4.5]decan-2-one CAS No. 92474-80-1

4-Methylene-1,3-dioxaspiro[4.5]decan-2-one

Cat. No.: B1618154
CAS No.: 92474-80-1
M. Wt: 168.19 g/mol
InChI Key: CJCSXIURLVVZLZ-UHFFFAOYSA-N
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Description

4-Methylene-1,3-dioxaspiro[45]decan-2-one is a chemical compound with the molecular formula C9H12O3 It features a spirocyclic structure, which includes a five-membered dioxolane ring fused to a six-membered cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylene-1,3-dioxaspiro[4.5]decan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a carbonyl compound in the presence of an acid catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures (e.g., 50-100°C) to facilitate the cyclization process.

    Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid to promote the formation of the spirocyclic structure.

    Solvents: Solvents like dichloromethane or toluene to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as:

    Automated Reactors: To ensure precise control over reaction conditions.

    Purification Steps: Including distillation, crystallization, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Methylene-1,3-dioxaspiro[4.5]decan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Including amines, thiols, or halides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield ketones or aldehydes.

    Reduction: Can produce alcohols or hydrocarbons.

Scientific Research Applications

4-Methylene-1,3-dioxaspiro[4.5]decan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methylene-1,3-dioxaspiro[4.5]decan-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to:

    Bind to Enzymes: Inhibiting or modulating their activity.

    Interact with Receptors: Affecting signal transduction pathways.

    Form Reactive Intermediates: That can participate in further chemical reactions.

Comparison with Similar Compounds

4-Methylene-1,3-dioxaspiro[4.5]decan-2-one can be compared with other similar compounds, such as:

    1,4-Dioxaspiro[4.5]decan-2-one: A related spirocyclic compound with similar structural features.

    3-Methylene-1-oxaspiro[4.5]decan-2-one: Another spirocyclic compound with a different ring system.

Uniqueness

The uniqueness of this compound lies in its specific combination of a methylene group and a dioxaspiro structure, which imparts distinct chemical and physical properties.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and industrial researchers alike.

Properties

IUPAC Name

4-methylidene-1,3-dioxaspiro[4.5]decan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-7-9(12-8(10)11-7)5-3-2-4-6-9/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJCSXIURLVVZLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1C2(CCCCC2)OC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350682
Record name 4-Methylene-1,3-dioxaspiro[4.5]decan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92474-80-1
Record name 4-Methylene-1,3-dioxaspiro[4.5]decan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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